N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide
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Overview
Description
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound with a unique structure. Let’s break it down:
- The core structure consists of a pyrrole ring (a five-membered aromatic ring containing one nitrogen atom) with a benzyl group attached at position 1.
- The 4-methoxyphenylsulfonyl group is linked to position 3 of the pyrrole ring.
- The compound also contains a 2-methylpropanamide side chain.
Preparation Methods
Synthetic Routes:
-
Suzuki–Miyaura Coupling
- One of the key methods for constructing the benzyl-pyrrole core is the Suzuki–Miyaura coupling. This reaction involves the cross-coupling of an aryl or vinyl boron reagent with an aryl or vinyl halide using a palladium catalyst .
- The boron reagent can be an organoboron compound, such as an arylboronic acid or an arylboronate ester.
- The reaction conditions are mild and tolerate various functional groups.
- The resulting product contains the benzyl group attached to the pyrrole ring.
-
Friedel-Crafts Acylation and Clemmensen Reduction
- To introduce the 2-methylpropanamide side chain, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed .
- The acylation step adds the acyl group to the benzene ring.
- The Clemmensen reduction reduces the carbonyl group to form the amine.
Industrial Production:
- Industrial-scale synthesis typically involves optimization of the above methods for efficiency and yield.
Chemical Reactions Analysis
Oxidation and Reduction:
Substitution Reactions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Materials Science:
Mechanism of Action
Targets and Pathways:
Properties
Molecular Formula |
C24H28N2O4S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[1-benzyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C24H28N2O4S/c1-16(2)24(27)25-23-22(31(28,29)21-13-11-20(30-5)12-14-21)17(3)18(4)26(23)15-19-9-7-6-8-10-19/h6-14,16H,15H2,1-5H3,(H,25,27) |
InChI Key |
YYNLXZJZLWZGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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